molecular formula C13H20N2O B15124898 N-Benzyl L-isoleucinamide

N-Benzyl L-isoleucinamide

Cat. No.: B15124898
M. Wt: 220.31 g/mol
InChI Key: QCNUBIUWWWTVLZ-UHFFFAOYSA-N
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Description

N-Benzyl L-isoleucinamide is a chemical compound with the molecular formula C13H20N2O It is a derivative of isoleucine, an essential amino acid, and features a benzyl group attached to the nitrogen atom of the isoleucinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Benzyl L-isoleucinamide can be synthesized through a series of chemical reactions involving the protection and deprotection of functional groups, as well as coupling reactionsThe final step involves the deprotection of the amino group to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

N-Benzyl L-isoleucinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in different applications .

Scientific Research Applications

N-Benzyl L-isoleucinamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Benzyl L-isoleucinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyl group enhances its binding affinity to these targets, facilitating various biochemical reactions. The compound may also modulate signaling pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

  • N-Benzyl L-valinamide
  • N-Benzyl L-leucinamide
  • N-Benzyl L-phenylalaninamide

Uniqueness

N-Benzyl L-isoleucinamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding characteristics, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

2-amino-N-benzyl-3-methylpentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-3-10(2)12(14)13(16)15-9-11-7-5-4-6-8-11/h4-8,10,12H,3,9,14H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCNUBIUWWWTVLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NCC1=CC=CC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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